molecular formula C15H16N2 B1274244 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 75510-02-0

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B1274244
CAS RN: 75510-02-0
M. Wt: 224.3 g/mol
InChI Key: OGXKXWUYFHASPY-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound that belongs to the class of naphthyridines, which are heterocyclic compounds containing a naphthyridine moiety. This particular compound is characterized by the presence of a benzyl group attached to the 6-position of the tetrahydro-1,6-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and have been the subject of various synthetic efforts aimed at exploring their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives can be achieved through the chemical modification of pyridine derivatives. For instance, the synthesis of methyl homologs of tetrahydro-1,6-naphthyridine involves the condensation of 1-benzyl-4-piperidinone with corresponding 3-amino-enones followed by debenzylation . This method provides a pathway to introduce various substituents into the naphthyridine ring, which can be used to modulate the physical and chemical properties of the resulting compounds.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be confirmed through analytical data and X-ray crystallography analysis. For example, novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives have been synthesized and their structures confirmed using these techniques . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, benzo[c][2,7]naphthyridines with electron-withdrawing substituents can undergo regioselective homolytic substitutions, leading to the formation of dihydro derivatives and, upon rearomatization, disubstituted benzo[c][2,7]naphthyridines . Additionally, polyfunctionally substituted benzo[c][2,7]naphthyridines can be synthesized and further reacted with different reagents to yield a variety of novel compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives are influenced by the substituents on the naphthyridine core. The introduction of different functional groups can lead to changes in solubility, stability, and reactivity, which are important for the compound's application in drug development. The synthesis of 6H- -benzopyrano[3,4-h]-1,6-naphthyridine-5,7-diones, for example, involves an intramolecular cyclodehydrochlorination reaction, indicating the potential for cyclization reactions to yield novel naphthyridine derivatives with unique properties .

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis of Methyl Homologs: 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs have been synthesized through chemical modification of pyridine derivatives. This process involves the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation (Shiozawa et al., 1984).
  • Preparation of Hydroxyl Derivatives: Partially hydrogenated 5-hydroxy-1,7-naphthyridine derivatives, including 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol, have been prepared from ethyl 7-benzyl-5-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate (Messinger & Meyer-Barrientos, 1981).

Biological and Medicinal Chemistry

  • Synthesis for Bioactivity: An expeditious synthesis of biologically desirable synthones, including 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine, has been achieved. This process uses microwave irradiation and is important for biological applications (Guiadeen et al., 2008).
  • Antagonistic Activity and Bladder Function Effects: Certain analogues of 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated for NK(1) antagonistic activities. These compounds, including 8-membered ring compounds, have shown effects on bladder functions, demonstrating potential for treating bladder function disorders (Natsugari et al., 1999).

Heterocyclic Chemistry and Advanced Synthesis

  • Development of Conformationally-Restricted Analogs: 5,6,7,8-tetrahydro-1,7-naphthyridine has been identified as a conformationally-locked analog of 2-(3-pyridyl)ethylamine. This insight is crucial for the development of pharmaceuticals and advanced organic compounds (Dow & Schneider, 2001).
  • Acetylcholinesterase Inhibition: Bridged 5,6,7,8-tetrahydro-1,6-naphthyridines, as analogues of huperzine A, have been synthesized and evaluated as inhibitors of acetylcholinesterase. These compounds, although less effective than huperzine A, have shown inhibition activities, contributing to understanding the structure-activity relationships in acetylcholinesterase inhibitors (Vanlaer et al., 2009).

Future Directions

The potential applications of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” in medicinal chemistry, particularly as a RORγt inverse agonist, make it a promising area for future research . Further studies could focus on optimizing its synthesis and exploring its potential therapeutic effects in various immune diseases .

properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKXWUYFHASPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226458
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

CAS RN

75510-02-0
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,6Naphthyridine (13.7 g, 105 mmol) and benzyl bromide (36.05 g, 210 mmol) were combined in acetonitrile (200 ml) and heated to reflux until no 1,6-naphthyridine was visible by thin layer chromatography. After removal of the solvent in vacuo, the residue was washed several times with ether and dissolved in methanol (700 ml). Water (250 ml) was added, and the solution cooled to 0°; portionwise addition of sodium borohydride (20.8 g, 550 mmol) brought about vigorous gas evolution and a slight rise in temperature. The reaction mixture was allowed to warm to room temperature and stir for 18 hours. The solvent was then removed in vacuo and the residue partitioned between water (750 ml) and methylene chloride (300 ml). The aqueous layer was extracted with additional methylene chloride (2×300 ml) and the combined organic extracts were washed once with water and once with saturated aqueous sodium chloride. Removal of solvent provided a dark amber foam, which was purified by column chromatography (99:1 methylene chloride:methanol) to yield the title product (12.1 g, 54 mmol, 51% yield).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
36.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.8 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
51%

Synthesis routes and methods II

Procedure details

To a solution 1,6-naphthyridine (2.09 g, 16.05 mmol) in acetonitrile (50.0 ml) is added benzylbromide (3.30 g, 19.27 mmol, 1.2 eq.) and NaI (50.0 mg). The resulting mixture is refluxed under nitrogen overnight. Acetonitrile is evaporated, and the residue is washed with ether (20 ml), and dried in vacuo to give the quaternary salt, which is dissolved in a mixture of MeOH (90 ml) and water (30 ml). To the solution at 0° C. is added sodium borohydride (2.28 g, 96.5 mmol, about 6.0 eq.). The resulting mixture is warmed to rt, and stirred overnight. The organic solvent is evaporated, and the residue is taken up in water (50 ml), extracted with EtOAc (50 ml×3). The combined organic phase is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography (Hexane/EtOAc 1:1 plus 4% TEA) to give the title compound. MS (+VE) m/z 225.1 (M++1).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A SHIOZAWA, Y ICHIKAWA, C KOMURO… - Chemical and …, 1984 - jstage.jst.go.jp
5-Methyl-(4a), 7-methyl-(4b), and 8-methyl-5, 6, 7, 8-tetrahydro-1, 6-naphthyridine (4c) were synthesized by chemical modification of pyridine derivatives. On the other hand, the …
Number of citations: 20 www.jstage.jst.go.jp
JD Harling, FP Harrington… - Synthetic Communications, 2001 - Taylor & Francis
A facile, two step synthesis of the 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine system 1 and its more substituted homologues 2–5 via the condensation of mono- and bicyclic-4-…
Number of citations: 16 www.tandfonline.com
HM Faidallah, TR Sobahi, AS Alharbi… - Polycyclic Aromatic …, 2022 - Taylor & Francis
This study reports the synthesis of some new bicyclic and tricyclic heterocyclic macromolecules incorporated pyrano[3,2-c]pyridine, 1,6-naphthyridine, and pyrimidonaphthyridine rings …
Number of citations: 5 www.tandfonline.com
M Álvarez-Pérez, J Marco-Contelles - Arkivoc, 2011 - pdfs.semanticscholar.org
We herein describe the modification of the experimental conditions for the synthesis of certain 2-amino-4-aryl-3-cyanopyridines from benzaldehyde, malononitrile, ammonium acetate …
Number of citations: 10 pdfs.semanticscholar.org
G Abbiati, A Arcadi, G Bianchi… - The Journal of …, 2003 - ACS Publications
A general one-pot synthesis of pyridines 4a−t from the reaction of dialkyl acyclic/cyclic ketones 1a−i, methyl, aryl/heteroaryl ketones 1m−r, and aldehydes bearing α-hydrogens 1s,t with …
Number of citations: 189 pubs.acs.org
W Ma - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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